molecular formula C17H18ClNO2 B256566 3-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

3-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

Cat. No. B256566
M. Wt: 303.8 g/mol
InChI Key: PHYQGXHRUIJUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CI-994, and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CI-994 is not fully understood, but it is believed to involve inhibition of histone deacetylase activity. Histone deacetylases are enzymes that play a key role in regulating gene expression, and inhibition of these enzymes has been shown to have a range of effects on cell growth and differentiation.
Biochemical and Physiological Effects:
CI-994 has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CI-994 in lab experiments is its ability to inhibit histone deacetylase activity, which can have a range of effects on cellular processes. However, one of the limitations of using CI-994 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on CI-994. One area of research that is currently being explored is the development of more potent and selective histone deacetylase inhibitors based on the structure of CI-994. Another area of research is the investigation of the potential applications of CI-994 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research into the potential applications of CI-994 in the treatment of other diseases, such as HIV and Alzheimer's disease.

Synthesis Methods

The synthesis of CI-994 involves the reaction of 4-hydroxy-5-isopropyl-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-4-chlorobenzamide to produce CI-994. The overall yield of this synthesis method is reported to be around 35% and the purity of the final product is typically greater than 99%.

Scientific Research Applications

CI-994 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CI-994 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential treatment for a range of different types of cancer, including breast cancer, lung cancer, and leukemia.
In addition to its potential as a cancer treatment, CI-994 has also been investigated for its potential applications in the treatment of other diseases, including HIV and Alzheimer's disease. It has been shown to have antiviral activity against HIV in vitro, and has been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit histone deacetylase activity.

properties

Product Name

3-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18ClNO2/c1-10(2)14-9-15(11(3)7-16(14)20)19-17(21)12-5-4-6-13(18)8-12/h4-10,20H,1-3H3,(H,19,21)

InChI Key

PHYQGXHRUIJUAR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1)O)C(C)C)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)Cl)C(C)C)O

Origin of Product

United States

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